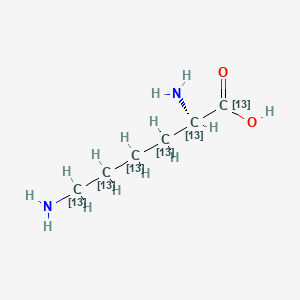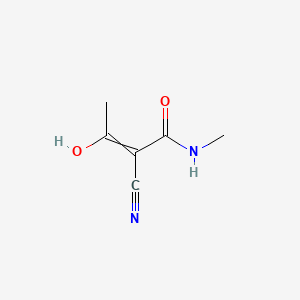
2-cyano-3-hydroxy-N-methylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-hydroxy-N-methylbut-2-enamide is an organic compound with the molecular formula C6H8N2O2 This compound is characterized by the presence of a cyano group (–CN), a hydroxyl group (–OH), and an amide group (–CONH2) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-hydroxy-N-methylbut-2-enamide typically involves the reaction of a cyanoacetamide derivative with an appropriate aldehyde or ketone under basic conditions. One common method involves the use of acetic anhydride and sodium hydroxide as reagents. The reaction proceeds through the formation of an intermediate, which is then crystallized by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-cyano-3-hydroxy-N-methylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-cyano-3-oxo-N-methylbut-2-enamide.
Reduction: Formation of 2-amino-3-hydroxy-N-methylbut-2-enamide.
Substitution: Formation of various substituted amides and esters.
Aplicaciones Científicas De Investigación
2-cyano-3-hydroxy-N-methylbut-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-cyano-3-hydroxy-N-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyano group can interact with nucleophilic sites on enzymes, while the hydroxyl and amide groups can form hydrogen bonds with active sites, modulating the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
2-cyano-3-hydroxy-N-phenylbut-2-enamide: Similar structure but with a phenyl group instead of a methyl group.
2-cyano-3-hydroxy-N-ethylbut-2-enamide: Similar structure but with an ethyl group instead of a methyl group.
2-cyano-3-hydroxy-N-propylbut-2-enamide: Similar structure but with a propyl group instead of a methyl group
Uniqueness
2-cyano-3-hydroxy-N-methylbut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group allows for versatile chemical modifications, while the hydroxyl and amide groups provide opportunities for hydrogen bonding and interaction with biological targets.
Propiedades
Fórmula molecular |
C6H8N2O2 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
2-cyano-3-hydroxy-N-methylbut-2-enamide |
InChI |
InChI=1S/C6H8N2O2/c1-4(9)5(3-7)6(10)8-2/h9H,1-2H3,(H,8,10) |
Clave InChI |
AQALIMMGDOXQNI-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C#N)C(=O)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
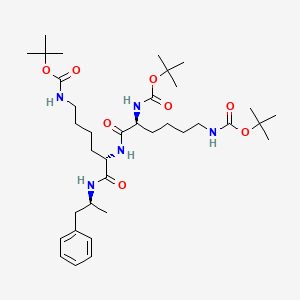
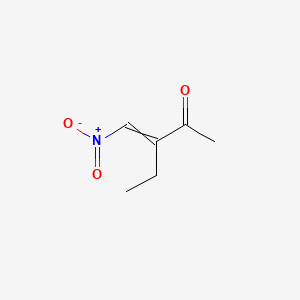
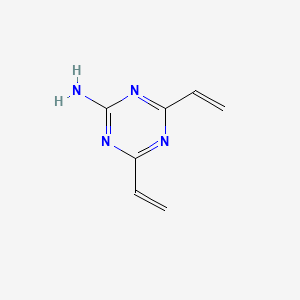
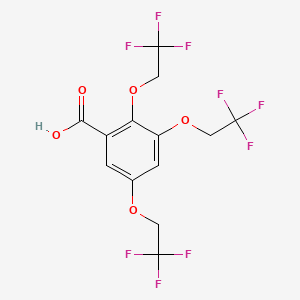

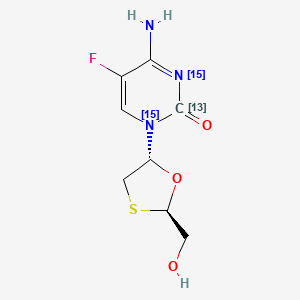

![methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate](/img/structure/B13838257.png)
